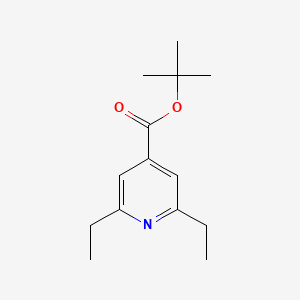
2,6-Diethylisonicotinic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of esters It is derived from isonicotinic acid, which is a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethylisonicotinic acid tert-butyl ester typically involves the esterification of 2,6-diethylisonicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts and optimized reaction parameters is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,6-Diethylisonicotinic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diethylisonicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active isonicotinic acid, which can then interact with enzymes and other biological molecules. The pathways involved include ester hydrolysis and subsequent metabolic transformations .
Comparison with Similar Compounds
Similar Compounds
2,6-Diethylisonicotinic acid: The parent acid of the ester.
tert-Butyl isonicotinate: Another ester derivative of isonicotinic acid.
2,6-Diethylpyridine: A related pyridine derivative.
Uniqueness
2,6-Diethylisonicotinic acid tert-butyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl 2,6-diethylpyridine-4-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-6-11-8-10(9-12(7-2)15-11)13(16)17-14(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
OLKARUCUIKPCMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
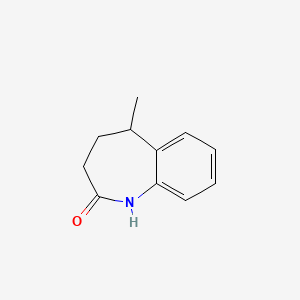

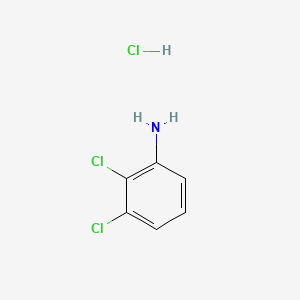
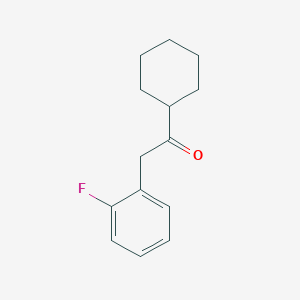
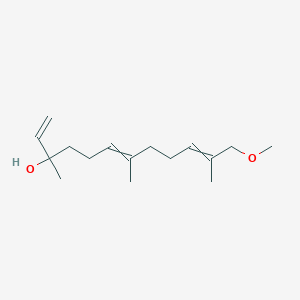
![1H-3-Benzazepine, 3-cyclobutyl-2,3,4,5-tetrahydro-7-[(5-iodo-2-pyridinyl)oxy]-](/img/structure/B8504841.png)

![4-Hydroxypyrido[4,3-d]pyrimidine-8-carboxamide](/img/structure/B8504856.png)
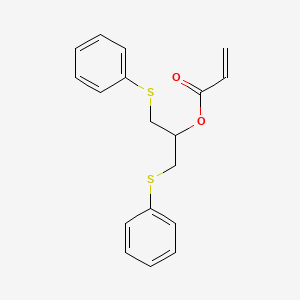
![4-[(E)-tert-Butyldiazenyl]-4-cyanopentanoyl chloride](/img/structure/B8504866.png)
![1-Ethenylbicyclo[2.2.1]hept-2-ene](/img/structure/B8504873.png)
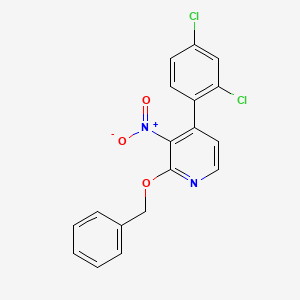
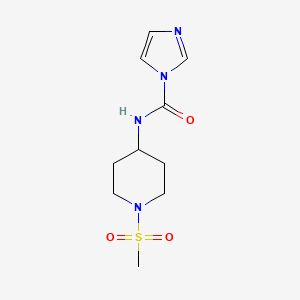
![2-methyl-5-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8504905.png)
